molecular formula C25H21FN2O4 B2688469 N-(3-fluorophenyl)-3-(4-isopropoxybenzamido)benzofuran-2-carboxamide CAS No. 847407-53-8

N-(3-fluorophenyl)-3-(4-isopropoxybenzamido)benzofuran-2-carboxamide

Cat. No. B2688469
CAS RN: 847407-53-8
M. Wt: 432.451
InChI Key: RYHTWWHVYMORFH-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3-(4-isopropoxybenzamido)benzofuran-2-carboxamide, also known as FIBF or GSK2193874, is a novel compound that has shown potential in scientific research for its ability to modulate the activity of certain enzymes and receptors in the body.

Scientific Research Applications

Radiotracer Development for Cerebral Imaging

Research has explored arylpropylsulphonamides as α-amino-3-hydroxy-5-methyl-4-isoxazolpropionic acid (AMPA) receptor ligands, with efforts directed toward synthesizing fluorine-18-labelled potentiators for AMPA receptors. These compounds aim to serve as radiotracers for cerebral imaging using positron emission tomography (PET), although challenges such as high non-specific binding and uniform distribution across rat brain slices have been encountered, limiting their in vivo imaging potential (Kronenberg et al., 2007).

Anticancer and Cytotoxicity Studies

A series of N-(ferrocenylmethyl)benzene-carboxamide derivatives have been synthesized and shown to exhibit cytotoxic effects on the MDA-MB-435-S-F breast cancer cell line. This research contributes to the understanding of the potential anticancer properties of benzofuran derivatives and their application in cancer treatment (Kelly et al., 2007).

Metabolism and Disposition Studies

The compound N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) has been studied for its disposition and metabolism in humans. It is primarily eliminated via feces, with its metabolism involving the oxidation of the benzofuran ring. This study provides insights into the pharmacokinetics and metabolic pathways of benzofuran derivatives, which is crucial for their development as therapeutic agents (Renzulli et al., 2011).

Synthesis and Evaluation of Derivatives

Research into the synthesis of coumarin-3-carboxamide derivatives, including those with 4-fluoro and 2,5-difluoro benzamide functionalities, has demonstrated their potential to inhibit cancer cell growth. These findings highlight the anticancer activity of benzofuran derivatives and their potential as therapeutic agents (Phutdhawong et al., 2021).

Antimicrobial and Antipathogenic Potential

The synthesis and evaluation of new thiourea derivatives, including those with 3-fluorophenyl and other fluorinated phenyl groups, have been explored for their antimicrobial and antipathogenic activities. These studies indicate the potential of benzofuran derivatives in developing novel antimicrobial agents with specific applications against bacterial biofilms (Limban et al., 2011).

properties

IUPAC Name

N-(3-fluorophenyl)-3-[(4-propan-2-yloxybenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O4/c1-15(2)31-19-12-10-16(11-13-19)24(29)28-22-20-8-3-4-9-21(20)32-23(22)25(30)27-18-7-5-6-17(26)14-18/h3-15H,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHTWWHVYMORFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-3-(4-isopropoxybenzamido)benzofuran-2-carboxamide

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